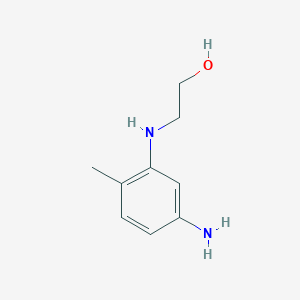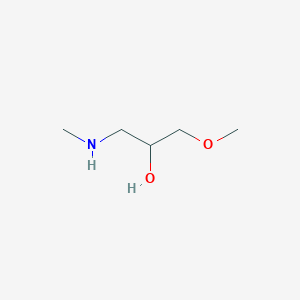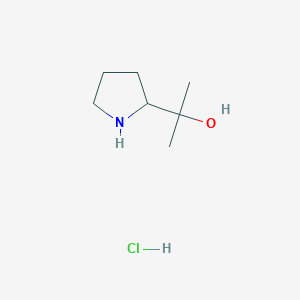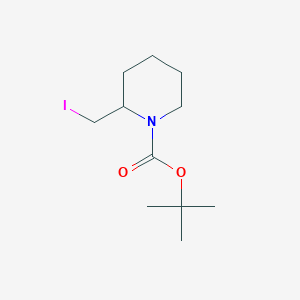
3-(3-Chlorophenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2-methyl-1-propene, commonly referred to as 3-methyl-1-propene-3-chloro, is a synthetic compound with a variety of applications across many industries. It is a colorless, volatile liquid with a sweet odor, and is used in the production of pharmaceuticals, agrochemicals, and various other products. 3-methyl-1-propene-3-chloro is a versatile compound, with a wide range of uses, from being a starting material in organic synthesis to being used as a reagent in various reactions.
Applications De Recherche Scientifique
-
3-Chlorophenyl Isocyanate
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction. It’s important to note that this compound is sensitive to moisture and heat .
- Results or Outcomes : The outcomes can vary depending on the specific reaction. It’s used in the synthesis of other chemicals .
-
3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one
- Scientific Field : Optoelectronics
- Application Summary : This compound has potential applications in nonlinear optics .
- Methods of Application : The compound’s electrooptic properties were assessed using a computational approach .
- Results or Outcomes : The static and dynamic polarizability of this compound are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
-
3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives
- Scientific Field : Pharmacology
- Application Summary : These compounds have potential anticonvulsant and analgesic effects .
- Methods of Application : The specific methods of application would depend on the specific therapeutic use .
- Results or Outcomes : The outcomes of using these compounds would depend on the specific therapeutic use .
Propriétés
IUPAC Name |
1-chloro-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYWDPOIUEHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609228 | |
| Record name | 1-Chloro-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-methyl-1-propene | |
CAS RN |
53483-21-9 | |
| Record name | 1-Chloro-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



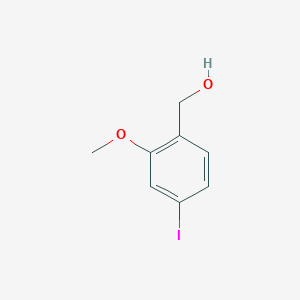



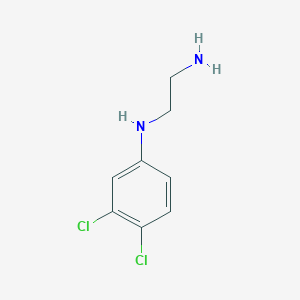

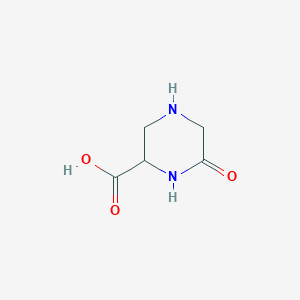
![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)
